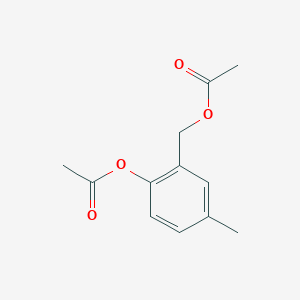
3-(3,5-Dibromo-2-hydroxyphenyl)-2-phenyl-acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dibromo-2-hydroxyphenyl)-2-phenyl-acrylic acid is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of bromine atoms, a hydroxyl group, and an acrylic acid moiety, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dibromo-2-hydroxyphenyl)-2-phenyl-acrylic acid typically involves the bromination of 2-hydroxyacetophenone followed by further chemical modifications. One common method includes the bromination of 2-hydroxyacetophenone in acetic acid under reflux conditions . The reaction is carried out with bromine as the brominating agent, resulting in the formation of 3,5-dibromo-2-hydroxyacetophenone. This intermediate is then subjected to further reactions to introduce the acrylic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
3-(3,5-Dibromo-2-hydroxyphenyl)-2-phenyl-acrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atoms or to convert the acrylic acid moiety to a saturated acid.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,5-dibromo-2-hydroxybenzaldehyde, while reduction could produce 3,5-dibromo-2-hydroxyphenylpropionic acid.
科学的研究の応用
3-(3,5-Dibromo-2-hydroxyphenyl)-2-phenyl-acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(3,5-Dibromo-2-hydroxyphenyl)-2-phenyl-acrylic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity. It can inhibit certain enzymes or proteins by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces .
類似化合物との比較
Similar Compounds
3,5-Dibromo-2-hydroxybenzoic acid: Similar in structure but lacks the acrylic acid moiety.
3,5-Dibromo-2-hydroxyacetophenone: Contains a ketone group instead of the acrylic acid moiety.
5-Bromo-2-hydroxybenzoic acid: Contains only one bromine atom and lacks the acrylic acid moiety.
Uniqueness
3-(3,5-Dibromo-2-hydroxyphenyl)-2-phenyl-acrylic acid is unique due to the presence of both bromine atoms and the acrylic acid moiety, which confer distinct chemical properties and reactivity.
特性
CAS番号 |
5325-38-2 |
|---|---|
分子式 |
C15H10Br2O3 |
分子量 |
398.04 g/mol |
IUPAC名 |
(Z)-3-(3,5-dibromo-2-hydroxyphenyl)-2-phenylprop-2-enoic acid |
InChI |
InChI=1S/C15H10Br2O3/c16-11-6-10(14(18)13(17)8-11)7-12(15(19)20)9-4-2-1-3-5-9/h1-8,18H,(H,19,20)/b12-7- |
InChIキー |
LOQCNXOCQQAMAM-GHXNOFRVSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=C/C2=C(C(=CC(=C2)Br)Br)O)/C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C(=CC2=C(C(=CC(=C2)Br)Br)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-Phosphinolino[4,3-b]indole](/img/structure/B14746234.png)


![(3Z)-3-[(4-methylphenyl)methylidene]-1-benzofuran-2-one](/img/structure/B14746250.png)

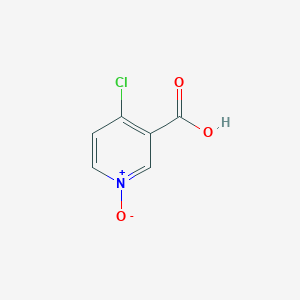
![N-[3-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14746282.png)
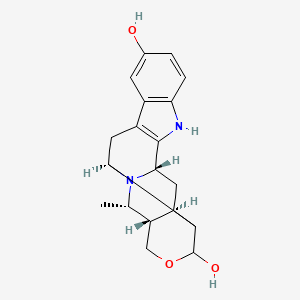

![Oxirane, [[bis(4-methoxyphenyl)phenylmethoxy]methyl]-, (2S)-](/img/structure/B14746294.png)
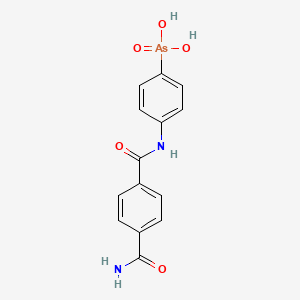
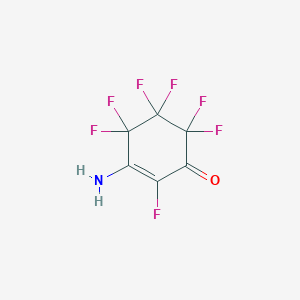
![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746301.png)
